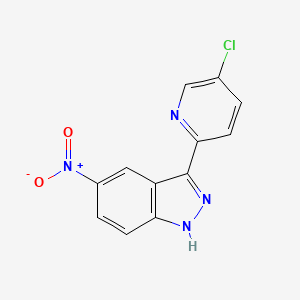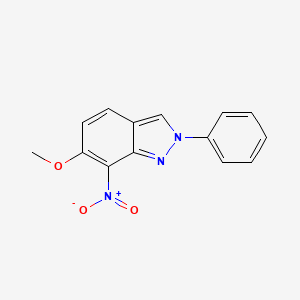
6-Methoxy-7-nitro-2-phenyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-7-nitro-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of methoxy and nitro substituents on the indazole ring enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-nitro-2-phenyl-2H-indazole typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-7-nitro-2-phenyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed
Reduction of Nitro Group: 6-Methoxy-2-phenyl-2H-indazole-7-amine.
Substitution of Methoxy Group: Various substituted indazoles depending on the nucleophile used.
Cyclization Products: Complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-7-nitro-2-phenyl-2H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-7-nitro-2-phenyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-indazole: Lacks the methoxy and nitro substituents, resulting in different chemical reactivity and biological properties.
6-Methoxy-2-phenyl-2H-indazole: Lacks the nitro group, which affects its redox potential and biological activity.
7-Nitro-2-phenyl-2H-indazole: Lacks the methoxy group, influencing its binding affinity and chemical reactivity.
Uniqueness
6-Methoxy-7-nitro-2-phenyl-2H-indazole is unique due to the presence of both methoxy and nitro substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61063-09-0 |
|---|---|
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
6-methoxy-7-nitro-2-phenylindazole |
InChI |
InChI=1S/C14H11N3O3/c1-20-12-8-7-10-9-16(11-5-3-2-4-6-11)15-13(10)14(12)17(18)19/h2-9H,1H3 |
InChI-Schlüssel |
FIXHWJKILMWPKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=NN(C=C2C=C1)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


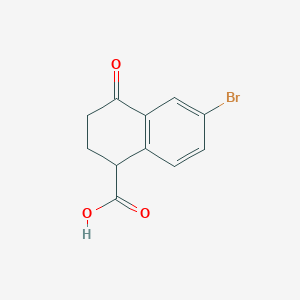
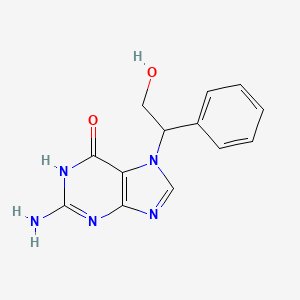
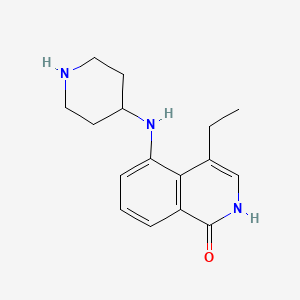
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

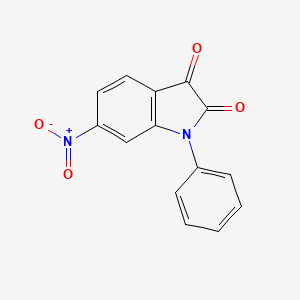
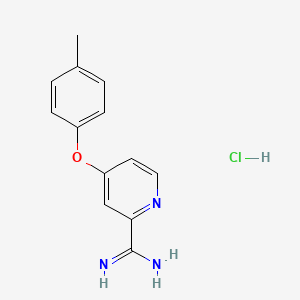
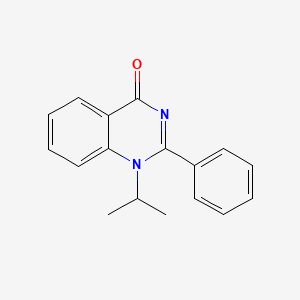
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
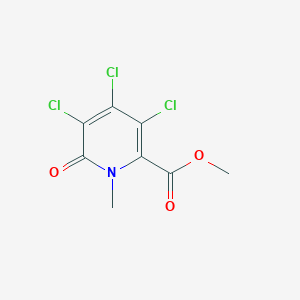
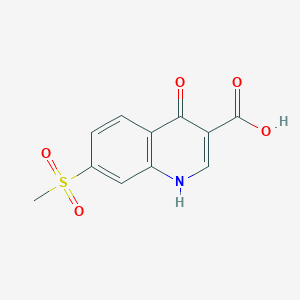
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
